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Compound Name: (S)-N-FMoc-2-(6'-heptenyl)alanine

Cat. No.: B595050 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

synthesis of stapled peptides using ring-closing metathesis (RCM). Stapled peptides are a

promising class of therapeutics that can effectively target intracellular protein-protein

interactions (PPIs), which are often considered "undruggable."[1][2] The introduction of a

hydrocarbon staple stabilizes the α-helical structure of the peptide, enhancing its target affinity,

cell permeability, and resistance to proteolytic degradation.[3][4]

Principle of Peptide Stapling via RCM
Peptide stapling utilizes ring-closing metathesis to form a covalent linkage between two

unnatural amino acids bearing terminal alkene side chains, which are incorporated into a

peptide sequence during solid-phase peptide synthesis (SPPS).[1][2] The most common

strategy involves placing these amino acids at the i and i+4 or i and i+7 positions to span one

or two turns of the α-helix, respectively.[5][6] The RCM reaction is typically catalyzed by a

ruthenium-based complex, such as Grubbs' catalyst, which facilitates the formation of a new

carbon-carbon double bond, creating the "staple" and releasing ethylene as a byproduct.[3][5]

Key Reaction Components and Conditions
The success of the RCM reaction for peptide stapling is dependent on several key parameters,

including the choice of catalyst, solvent, temperature, and reaction time.
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Catalysts
Grubbs' catalysts are the most commonly used catalysts for peptide stapling. The choice of

catalyst generation can influence reaction efficiency and stability.

Grubbs' First Generation Catalyst: (Benzylidene-

bis(tricyclohexylphosphine)dichlororuthenium) is a relatively stable and widely used catalyst

for olefin metathesis in peptides.[5][7]

Grubbs' Second Generation Catalyst: Offers higher reactivity and thermal stability compared

to the first generation.[5][8]

Hoveyda-Grubbs' Catalysts (Third Generation): These catalysts exhibit enhanced stability

and are particularly useful in challenging RCM reactions.[5][8]

Solvents
The choice of solvent is critical for both resin swelling and catalyst activity.

1,2-Dichloroethane (DCE): A common solvent for RCM reactions, often used for preparing

the catalyst solution.[5][7][9]

Dichloromethane (DCM): Frequently used, sometimes in combination with other solvents.[8]

[10]

N,N-Dimethylformamide (DMF): Can be used in mixtures with DCM, particularly for on-resin

cyclization of hydrophilic peptides, as it allows for higher reaction temperatures.[10][11]

However, DMF can potentially "poison" the Grubbs catalyst, reducing its efficiency.[12]

Toluene: A more environmentally benign solvent that has been used in large-scale

production.[11]

Reaction Temperature and Time
Reaction conditions can be optimized to maximize yield and minimize side reactions.

Temperature: Reactions are typically performed at room temperature or elevated

temperatures, ranging from 40°C to 60°C.[5][8][13] Microwave heating can be employed to
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significantly shorten reaction times.[13][14]

Time: Reaction times can vary from a few hours to multiple, repeated cycles of 2-3 hours to

drive the reaction to completion.[7][9]

Inert Atmosphere
Performing the reaction under an inert atmosphere (e.g., by bubbling nitrogen through the

reaction mixture) is crucial for removing the ethylene byproduct, which helps to drive the

equilibrium of the reaction towards the stapled product.[13]

Quantitative Data Summary
The following tables summarize various reaction conditions and their outcomes for on-resin

ring-closing metathesis.

Table 1: Comparison of RCM Conditions with and without Inert Atmosphere[13][14]

Trial
Reaction
Time (min)

Reaction
Temp. (°C)

Reaction
Iterations

Inert Gas?
Percent
Conversion
(%)

1 120 Room Temp. 2 Yes >95

2 30 40 1 Yes 95

3 30 40 1 No 78

4 60 40 1 No ~95

Table 2: Optimization of RCM for Automated Synthesis[13]
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Trial
Catalyst
Loading
(mol %)

Reaction
Time (min)

Reaction
Temp. (°C)

Automation
Percent
Conversion
(%)

5 20 60 40
Manual

Addition
>95

6 20 60 40
Automated

Addition
~50

7 40 60 40
Automated

Addition
95

8 60 60 40
Automated

Addition
>95

Experimental Protocols
Protocol 1: Standard On-Resin Ring-Closing Metathesis
This protocol is adapted from established methods for on-resin peptide stapling.[7][9]

Materials:

Peptide-resin containing two olefin-bearing unnatural amino acids

Grubbs' First Generation Catalyst

1,2-Dichloroethane (DCE), degassed

Nitrogen gas source

Reaction vessel with a frit

Procedure:

Swell the peptide-resin in DCE in the reaction vessel.

Prepare a 10 mM solution of Grubbs' catalyst in degassed DCE. For a 50 µmol scale

reaction, this corresponds to approximately 8 mg of catalyst in 2 mL of DCE.[7]
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Add the catalyst solution to the swollen resin.

Gently agitate the mixture under a gentle stream of nitrogen gas for 2-3 hours at room

temperature. The solution will typically turn from purple to brown during the reaction.[7]

Filter the resin and wash thoroughly with DCE to remove the catalyst and soluble

byproducts.

To ensure complete conversion, repeat the catalyst addition and reaction (steps 3-5) one or

two more times with freshly prepared catalyst solution.[7]

After the final reaction cycle, wash the resin extensively with DCE and then with DCM.

A small aliquot of the resin can be cleaved to monitor the reaction progress by HPLC-MS.

The stapled peptide typically elutes earlier than the linear precursor.[9]

Protocol 2: Microwave-Assisted On-Resin RCM
This protocol utilizes microwave heating to accelerate the RCM reaction.[13][14]

Materials:

Peptide-resin containing two olefin-bearing unnatural amino acids

Grubbs' First Generation Catalyst

1,2-Dichloroethane (DCE)

Microwave peptide synthesizer

Procedure:

Place the peptide-resin in a microwave-safe reaction vessel.

Add a solution of Grubbs' catalyst (e.g., 20 mol%) in DCE to the resin.

Place the vessel in the microwave synthesizer and heat to 40°C for 30-60 minutes with

stirring.[13]
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After the reaction, filter and wash the resin with DCE and DCM.

Monitor the reaction completion by cleaving a small amount of resin and analyzing by HPLC-

MS.

Peptide Cleavage and Purification
Cleavage from Resin:

After the RCM is complete, the stapled peptide is cleaved from the solid support and

deprotected. A common cleavage cocktail is 95% Trifluoroacetic acid (TFA), 2.5%

Triisopropylsilane (TIS), and 2.5% water.[13] The reaction is typically carried out for 2 hours

at room temperature.

Purification:

The crude peptide is precipitated with cold diethyl ether and then dissolved in a

water/acetonitrile mixture.[7]

The stapled peptide is purified to homogeneity using reverse-phase high-performance liquid

chromatography (RP-HPLC), typically with a C18 column.[6][7]

The final product is lyophilized and can be quantified by amino acid analysis or UV

spectroscopy.[6]

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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